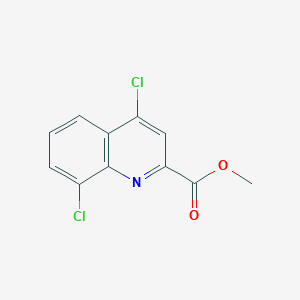

Methyl 4,8-dichloroquinoline-2-carboxylate

Description

Key Designations

| Synonym | Source |

|---|---|

| 2-Quinolinecarboxylic acid, 4,8-dichloro-, methyl ester | |

| 4,8-Dichloro-2-quinolinecarboxylic acid methyl ester | |

| Quinclorac-methyl ester (structural isomer) |

Registry Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1020101-15-8 | |

| MDL Number | MFCD11855883 | |

| ChemSpider ID | 26333372 |

Molecular Formula and Weight Analysis

The molecular formula , C₁₁H₇Cl₂NO₂ , indicates 11 carbon, 7 hydrogen, 2 chlorine, 1 nitrogen, and 2 oxygen atoms. Its molecular weight is 256.08 g/mol , calculated as follows:

| Element | Atomic Weight (g/mol) | Count | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 |

| Hydrogen (H) | 1.008 | 7 | 7.056 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 |

| Nitrogen (N) | 14.01 | 1 | 14.01 |

| Oxygen (O) | 16.00 | 2 | 32.00 |

| Total | 256.08 |

This molecular weight aligns with experimental data from mass spectrometry. The exact mass (monoisotopic) is 255.9863 Da , reflecting the most abundant isotopic composition (³⁵Cl and ¹²C).

Properties

IUPAC Name |

methyl 4,8-dichloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTKQPIRZXAPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674839 | |

| Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020101-15-8 | |

| Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 4,8-dichloroquinoline with methanol in the presence of a catalyst such as sulfuric acid to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,8-dichloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed:

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: this compound alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

MDQC serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its ability to participate in various chemical reactions enables researchers to create a wide range of compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that MDQC exhibits potential antimicrobial properties. Its structural similarity to other bioactive quinoline compounds suggests that it may inhibit the growth of bacteria and fungi. The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, disrupting essential biochemical pathways in microorganisms.

Medicine

MDQC is being explored for its potential use in developing new pharmaceuticals, particularly for treating infectious diseases. The compound's interaction with biological targets, such as enzymes and receptors, could lead to significant therapeutic effects. Studies have shown that derivatives of MDQC may interfere with DNA replication processes in cancer cells, indicating its potential as an anticancer agent .

Industry

In addition to its applications in research and medicine, MDQC is utilized in the production of dyes and pigments due to its stable aromatic structure. Its chemical properties make it suitable for various industrial applications where color stability and chemical resistance are required .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of MDQC demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | <0.03125 μg/mL |

| Staphylococcus aureus | <0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–8 μg/mL |

The results suggest that MDQC has strong potential as an antimicrobial agent due to its ability to inhibit bacterial growth effectively.

Anticancer Properties

In a separate investigation into the anticancer properties of MDQC, researchers evaluated its cytotoxic effects on human ovarian cancer cells (A2780). The study revealed that MDQC significantly reduced cell viability, suggesting that it induces apoptosis through interactions with DNA:

- Mechanism of Action : MDQC binds to DNA, causing structural changes that prevent proper replication and transcription.

- Results : A notable decrease in cell viability was observed at concentrations conducive to further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4,8-dichloroquinoline-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .

Comparison with Similar Compounds

Key Observations:

- Halogen vs. Alkoxy Groups : The dichloro substitution in the target compound enhances electrophilicity compared to methoxy-containing analogs (e.g., CAS 905807-62-7), favoring nucleophilic aromatic substitution .

- Fluorine Substitution : The fluoro analog (CAS 1150164-82-1) may exhibit improved pharmacokinetic properties due to fluorine’s metabolic resistance, though synthetic complexity increases .

- Amino vs. Ester Functionality: Amino-substituted quinolines (e.g., 4k) prioritize palladium-catalyzed cross-coupling, while ester groups in the target compound enable hydrolysis or transesterification .

Physicochemical Properties

- Boiling Point: Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is predicted to have a boiling point of 382.9±37.0°C, higher than typical dichloro derivatives due to methoxy’s hydrogen-bonding capacity .

- Melting Point: While data for the target compound is unavailable, 4k (a non-ester analog) melts at 223–225°C, suggesting that esterified quinolines may have lower melting points .

- Density : Methoxy-substituted analogs (e.g., 1.320±0.06 g/cm³ for CAS 905807-62-7) are denser than purely halogenated derivatives, likely due to increased molecular packing .

Biological Activity

Methyl 4,8-dichloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the mechanisms of action, biological evaluations, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol. The compound features a quinoline ring system with chlorine substituents at the 4 and 8 positions and a carboxylate group at the 2 position, which contributes to its reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways in microorganisms.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains by interfering with their metabolic processes .

- Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial activity. The minimum inhibitory concentration (MIC) values have been reported against various pathogens:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Candida albicans | 16.69 |

These results highlight the compound's efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies on cancer cell lines have revealed the following findings regarding the anticancer activity of this compound:

- Cell Lines Tested : Various cancer cell lines including breast and colon cancer.

- Effects Observed : Significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

- Mechanistic Insights : Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound may activate apoptotic pathways leading to cell death .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives of this compound to evaluate their biological activities. It was found that modifications at the nitrogen position significantly influenced both antimicrobial and anticancer activities .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of electron-withdrawing groups enhances the compound's potency against microbial strains while maintaining low cytotoxicity towards human cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4,8-dichloroquinoline-2-carboxylate, and how do their yields compare under varying conditions?

- Methodological Answer : Classical synthesis protocols like the Gould–Jacob and Friedländer methods are foundational for constructing the quinoline core. Transition metal-catalyzed reactions (e.g., PdCl₂(PPh₃)₂ in DMF) are effective for introducing substituents, while ultrasound irradiation can enhance reaction efficiency. Yields vary significantly: traditional methods may achieve 40–60% under reflux conditions, whereas metal-catalyzed cross-coupling reactions (e.g., with aryl boronic acids) can improve yields to 70–85% under optimized temperatures (80–100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the quinoline ring. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight (C₁₁H₇Cl₂NO₂, theoretical 264.04 g/mol) .

Q. What are the key storage and handling considerations to maintain stability during experimental workflows?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light, which can degrade the compound. Use desiccants in storage areas and conduct stability tests via TLC every 3 months to monitor decomposition .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed cross-coupling reactions for introducing diverse substituents to the quinoline scaffold?

- Methodological Answer : Ligand selection (e.g., PCy₃ vs. PPh₃) significantly impacts catalytic activity. For electron-deficient substrates like 4,8-dichloroquinoline, use Pd(OAc)₂ with bulky ligands to prevent catalyst poisoning. Solvent optimization (e.g., DMF vs. THF) and base choice (K₂CO₃ vs. Cs₂CO₃) can enhance coupling efficiency. Monitor reaction progress via LC-MS to identify byproducts (e.g., dehalogenated intermediates) .

Q. How should contradictions in reported reaction conditions or spectral data be addressed?

- Methodological Answer : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, catalyst batch). Use 2D NMR (COSY, HSQC) to resolve ambiguities in substituent positioning. Computational validation (DFT calculations) of spectral data (e.g., ¹³C chemical shifts) can reconcile discrepancies between experimental and theoretical results .

Q. What computational approaches are recommended to predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like enzymes or receptors, using crystal structures from the PDB. QSAR models can correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.